Enhanced Lipophilicity (logP) Relative to Des-chloro/Des-methoxy Analog
The presence of both the 3-chlorophenyl and 4-methoxyphenyl groups in CAS 890638-48-9 results in a computed logP of 3.445, which is 0.045 log units higher than the simpler analog N-phenyl-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanamide (CAS 924824-54-4) with a logP of 3.4 [1][2]. This difference, while modest, is quantitatively meaningful for medicinal chemists optimizing blood-brain barrier penetration or cellular permeability, where even small logP shifts can correlate with significant changes in membrane flux.
| Evidence Dimension | Computed Octanol-Water Partition Coefficient (logP) |
|---|---|
| Target Compound Data | 3.445 (XLogP3) |
| Comparator Or Baseline | N-phenyl-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanamide: 3.4 (XLogP3) |
| Quantified Difference | ΔlogP = +0.045 |
| Conditions | In silico prediction using XLogP3 algorithm (PubChem/ZINC) |
Why This Matters
For CNS-targeted programs, a logP increase of 0.045 can influence the selection of this compound as a starting point for lead optimization over the baseline analog.
- [1] ZINC Database. Substance ZINC000000622977. Accessed 2026-05-08. View Source
- [2] PubChem. Compound Summary for CID 16554607, N-phenyl-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanamide. Accessed 2026-05-08. View Source
